molecular formula C10H10BrN3 B13060213 3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine

3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine

Cat. No.: B13060213
M. Wt: 252.11 g/mol
InChI Key: DDHHYSIDUYUMEP-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine is an organic compound with a unique structure that includes a bromine atom, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine typically involves the reaction of 4-bromo-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine is unique due to its specific combination of a bromine atom, a methyl group, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(4-bromo-2-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI Key

DDHHYSIDUYUMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC(=NN2)N

Origin of Product

United States

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